Functional β-Adrenoceptor Antagonist Potency: 54-Fold Difference vs. (S)-Timolol in Rat Atrial Chronotropic Assay
In spontaneously beating rat heart atria, (S)-timolol was approximately 54 times more potent than (R)-timolol as a competitive antagonist of (−)-isoprenaline-induced chronotropic responses [1]. Both enantiomers acted competitively, but the ~54-fold potency gap constitutes a decisive quantitative differentiation relevant to any experimental design requiring stereochemically defined β-blockade. This head-to-head comparison was conducted under identical experimental conditions, eliminating inter-study variability [1].
| Evidence Dimension | Functional β-adrenoceptor antagonist potency (chronotropic inhibition of isoprenaline response) |
|---|---|
| Target Compound Data | (R)-Timolol: 54-fold less potent than (S)-timolol (used as baseline reference) |
| Comparator Or Baseline | (S)-Timolol: 54× greater potency than (R)-timolol in the same assay |
| Quantified Difference | ~54-fold potency difference; (S)-timolol / (R)-timolol potency ratio ≈ 54:1 |
| Conditions | Spontaneously beating rat heart atrial preparations; competitive antagonism of (−)-isoprenaline-induced positive chronotropic effect; J Pharm Pharmacol 1989 |
Why This Matters
This 54-fold potency differential is the foundational rationale for procuring the pure (R)-enantiomer: any experiment using (S)-timolol or racemic material to probe stereospecific β-blockade mechanisms would confound interpretation due to the dominant activity of the (S)-enantiomer.
- [1] Karhuvaara S, Kaila T, Huupponen R. β-Adrenoceptor antagonist activities and binding affinities of timolol enantiomers in rat atria. J Pharm Pharmacol. 1989;41(9):649-650. doi:10.1111/j.2042-7158.1989.tb06551.x. View Source
